2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Übersicht

Beschreibung

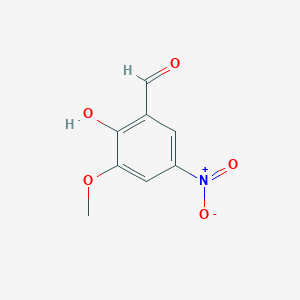

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (HMN; CAS: 17028-61-4) is a multifunctional aromatic aldehyde with the molecular formula C₈H₇NO₅ (MW: 197.15 g/mol). Its structure features hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) substituents at positions 2, 3, and 5, respectively, on the benzaldehyde backbone. This compound is widely used in organic synthesis, particularly in the preparation of Schiff bases, metal complexes, and photochromic probes . Studies employing density functional theory (DFT) have characterized its vibrational spectra and electronic properties, revealing strong intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, which stabilizes its planar conformation .

HMN serves as a precursor for zinc-selective spiropyran-based fluorescent receptors and antimicrobial agents . Its reactivity is influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, enabling diverse applications in coordination chemistry and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde can be synthesized through several methods. One common route involves the nitration of 2-hydroxy-3-methoxybenzaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Hydroxy-3-methoxy-5-nitrobenzoic acid.

Reduction: 2-Hydroxy-3-methoxy-5-aminobenzaldehyde.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Weight : 197.15 g/mol

- Melting Point : 138°C to 142°C

- Solubility : Slightly soluble in water

- Chemical Structure : The compound features a hydroxyl group, methoxy group, and a nitro group attached to a benzaldehyde moiety, contributing to its reactivity and utility in synthesis.

Synthesis Applications

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde is primarily utilized in the synthesis of various complex organic compounds. Key applications include:

- Fluorescent Probes : It is used in the synthesis of zinc-selective spiropyran-based fluorescent receptors. These receptors are valuable in bioimaging and sensing applications due to their ability to undergo reversible photoisomerization, making them useful for detecting metal ions like zinc .

- Hydrazone Derivatives : The compound serves as a precursor for synthesizing (E)-2,4-dihydroxy-N′-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide dihydrate. This derivative has potential applications in medicinal chemistry due to its biological activity .

- Spiro Compounds : It is involved in the creation of ethyl 4-(8-methoxy-3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indoline]-1′-yl)butanoate and other spiro compounds that exhibit interesting photophysical properties .

Biological Applications

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

- Anticancer Potential : Some synthesized derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent:

- Chromatographic Techniques : The compound can be used as a derivatizing agent in chromatographic methods to enhance the detection of various analytes .

- Spectroscopic Studies : Its unique structure allows it to be utilized in UV-visible spectroscopy for studying interactions with different ions or biomolecules .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study published in the Jordan Journal of Biological Sciences highlighted the synthesis of novel hydrazone derivatives from this compound, which exhibited significant biological activities against specific pathogens .

- Research on fluorescent sensors incorporating this compound demonstrated high sensitivity and selectivity for zinc ions, showcasing its potential for environmental monitoring and biomedical applications .

Wirkmechanismus

The mechanism of action of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde involves its functional groups interacting with molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares HMN with nitro-substituted benzaldehyde derivatives and related analogs:

Key Observations :

- The methoxy group in HMN increases its melting point compared to non-methoxylated analogs (e.g., 2-hydroxy-5-nitrobenzaldehyde) due to enhanced hydrogen bonding and crystal packing .

- The nitro group’s position significantly impacts electronic properties. For example, 5-nitro derivatives (HMN) exhibit stronger electron-withdrawing effects than 2-nitro analogs, altering UV-Vis absorption and redox behavior .

- HMN’s IR spectra show distinct NO₂ asymmetric and symmetric stretching vibrations (~1530 cm⁻¹ and ~1345 cm⁻¹), which differ from those in 5-hydroxy-2-nitrobenzaldehyde due to substituent orientation .

Insights :

- HMN’s nitro and methoxy groups enhance the stability of its metal complexes via resonance and inductive effects, improving antimicrobial efficacy compared to salicylaldehyde derivatives .

Biologische Aktivität

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (HMNB) is a nitro-substituted aromatic aldehyde that has garnered attention for its potential biological activities. This compound is of particular interest in medicinal chemistry due to its structural features, which allow for various interactions with biological targets. This article reviews the biological activity of HMNB, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) groups contributes to its reactivity and biological activity. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that HMNB exhibits significant antimicrobial properties against various bacterial strains. A study conducted by Joshi et al. (2014) synthesized Schiff base ligands from HMNB and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results showed that the metal complexes derived from these ligands had enhanced antimicrobial effects compared to the free ligands .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organisms | Activity Level |

|---|---|---|

| HMNB | E. coli | Moderate |

| HMNB | S. aureus | Strong |

| Schiff Base Complex | Pseudomonas aeruginosa | High |

| Schiff Base Complex | Candida albicans | Moderate |

Anticancer Activity

The anticancer potential of HMNB has also been explored. In vitro studies have demonstrated that derivatives of HMNB can inhibit the proliferation of cancer cell lines such as human pancreatic cancer (Patu8988) and gastric cancer (SGC7901). The mechanism involves inducing apoptosis in cancer cells, as evidenced by flow cytometry assays .

Case Study: Apoptosis Induction in Cancer Cells

A study highlighted the ability of HMNB derivatives to induce apoptosis in cancer cell lines through mitochondrial pathways. The analysis included MTT assays and TUNEL assays, which confirmed a significant reduction in cell viability upon treatment with HMNB derivatives .

Enzyme Inhibition

HMNB has been investigated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. A study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibition .

Table 2: Enzyme Inhibition Data for this compound Derivatives

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| MAO-B | HMNB Derivative A | 0.212 |

| AChE | HMNB Derivative B | 0.264 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, and how can purity be optimized?

The compound is typically synthesized via nitration of 2-hydroxy-3-methoxybenzaldehyde using 100% nitric acid in acetic acid under controlled conditions. Key steps include:

- Nitration : Reacting 2-hydroxy-3-methoxybenzaldehyde with nitric acid in acetic acid at reflux to introduce the nitro group at the 5-position .

- Purification : Recrystallization or column chromatography to isolate the product. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.

- Yield Optimization : Adjusting stoichiometry, temperature, and reaction time (e.g., Kowalewska & Kwiecień, 2008, achieved high yields by optimizing nitric acid concentration and reaction duration) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, phenolic O-H stretch at ~3200 cm⁻¹) and validates nitro group incorporation .

- NMR Spectroscopy : H NMR confirms substitution patterns (e.g., methoxy proton at δ ~3.9 ppm, aromatic protons in the nitro-substituted ring) .

- UV-Vis Spectroscopy : Assesses electronic transitions influenced by the nitro and methoxy groups, useful for comparative studies with derivatives .

Q. What crystallographic methods are recommended for determining the crystal structure of this compound?

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation. Ensure crystal quality to avoid twinning or disorder.

- Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination .

- Refinement : SHELXL is ideal for small-molecule refinement, utilizing least-squares minimization to optimize atomic positions and thermal parameters .

Advanced Research Questions

Q. How can density functional theory (DFT) resolve ambiguities in vibrational assignments for this compound?

- Computational Setup : Use B3LYP/6-31G(d) basis sets to calculate vibrational frequencies. Compare results with experimental FT-IR/Raman spectra .

- Discrepancy Analysis : Scale calculated frequencies (e.g., by 0.96–0.98) to account for anharmonicity. Investigate solvent effects or intermolecular hydrogen bonding if deviations persist .

- Example : Krishnakumar & Balachandran (2006) achieved >90% agreement between DFT and experimental data by optimizing functional and basis set choices .

Q. What strategies address challenges in refining crystallographic data for derivatives of this compound?

- Twinning : Use SHELXL’s TWIN/BASF commands to model twinned crystals .

- Disorder : Apply PART/SUMP constraints to model disordered moieties (e.g., methoxy or nitro groups).

- Validation : Cross-verify with Hirshfeld surface analysis to assess intermolecular interactions and packing efficiency .

Q. How is this compound utilized in synthesizing bioactive ligands or Schiff bases?

- Ligand Synthesis : React with hydroxylamine derivatives to form nitroxide radicals (e.g., synthesis of HL ligand in ) .

- Schiff Base Formation : Condense with amines under reflux (e.g., ethanol, 4–6 hours) to generate imine derivatives with antimicrobial activity .

- Purification : Use recrystallization or flash chromatography to isolate products. Confirm structures via X-ray crystallography or HRMS .

Q. How can conflicting data from synthetic routes (e.g., yield, byproducts) be systematically analyzed?

- Comparative Studies : Benchmark methods like nitration in acetic acid vs. sulfuric acid, noting differences in regioselectivity and byproducts .

- Analytical Tools : Use GC-MS or H NMR to quantify impurities. Adjust reaction parameters (e.g., temperature, solvent polarity) to suppress unwanted pathways.

- Case Study : Kowalewska & Kwiecień (2008) improved yields from 65% to 85% by switching from HSO to acetic acid as the solvent .

Q. What advanced computational approaches predict the reactivity of this compound in electrophilic substitution reactions?

- Electrostatic Potential Maps : Generate using DFT to visualize nucleophilic/electrophilic sites (e.g., nitro group directs further substitutions) .

- Transition State Modeling : Apply QM/MM methods to simulate reaction pathways (e.g., nitration or methoxy group deprotection).

- Validation : Compare predicted activation energies with experimental kinetic data .

Eigenschaften

IUPAC Name |

2-hydroxy-3-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-7-3-6(9(12)13)2-5(4-10)8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKHVFKBOHFYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308645 | |

| Record name | 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17028-61-4 | |

| Record name | 17028-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-nitro-m-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.